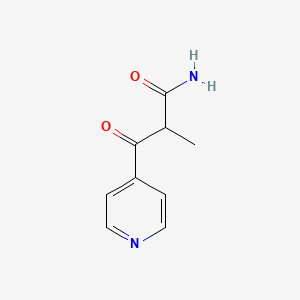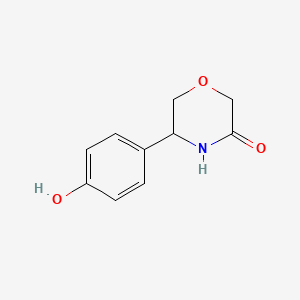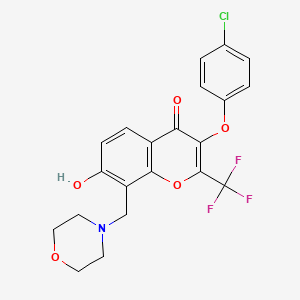
2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyridinyl propanamides involves complex reactions highlighting the compound's synthetic accessibility and versatility. For instance, a study demonstrated the synthesis of N-(Pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, showcasing methodologies that could be relevant to synthesizing 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide. These processes typically involve reactions with specific reagents under controlled conditions to achieve high purity and yield (Xue Si, 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound often features intricate arrangements of atoms and bonds, contributing to their unique properties. Crystallography studies provide insights into these structures, revealing hydrogen bonding, molecular geometry, and other structural characteristics. For instance, the crystal structure analysis of related compounds has elucidated their chiral space groups and supramolecular arrangements (Shi‐Wei Wang & Wenrui He, 2011).
Chemical Reactions and Properties
This compound participates in various chemical reactions, illustrating its reactivity and potential for derivatization. Research on related compounds has explored reactions with phenylisocyanate and isothiocyanates, leading to mesoionic monosubstituted 3-oxo-propanamides or thioamides. These studies highlight the compound's versatility in forming new chemical entities (M. Seifi et al., 2015).
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been characterized through synthesis and crystal structure analysis, with notable properties such as enantiomeric purity and a unique crystalline structure forming supramolecular helical chains through hydrogen bonding. This emphasizes its potential in structural chemistry and material science (Wang & He, 2011).
Antimicrobial Properties
- Derivatives incorporating a pyridine-2-ylcarboxamido moiety, synthesized from the related compound 3-oxo-N-(pyridin2-yl)butanamide, demonstrated moderate antimicrobial activity. This highlights its potential in developing new antimicrobial agents (Darwish, Kheder, & Farag, 2010).
Synthetic Importance in Chemistry
- 3-oxo-N-(pyridin-2-yl)butanamide, a closely related compound, shows significant synthetic importance. It acts as a precursor for various heterocyclic compounds, indicating its utility in the field of synthetic organic chemistry (Fadda, Abdel‐Galil, & Elattar, 2015).
Pharmacological Potential
- Certain N-pyridinyl(methyl)-indol-3-ylpropanamides, structurally related to the query compound, have been identified for their immunosuppressive properties. These compounds have shown promising results in vitro and in vivo, suggesting potential applications in immunosuppressive therapy (Carbonnelle et al., 2007).
Versatility in Ligand Formation
- The compound acts as a versatile ligand, forming complexes with first-row transition metals. The diversity in coordination and the formation of hexacoordinate and pentacoordinate complexes underline its potential in coordination chemistry and materials science (Schmidt, Wiedemann, & Grohmann, 2011).
Mécanisme D'action
Mode of Action
It is known that the compound interacts with its targets in a way that influences cellular processes .
Biochemical Pathways
As research progresses, it is expected that the compound’s influence on various biochemical pathways will be discovered .
Pharmacokinetics
The compound’s bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, are all areas of ongoing research .
Result of Action
It has been suggested that the compound may have antiproliferative activities .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially influence the action of the compound .
Propriétés
IUPAC Name |
2-methyl-3-oxo-3-pyridin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-6(9(10)13)8(12)7-2-4-11-5-3-7/h2-6H,1H3,(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPUAIIYKHEZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=NC=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-allyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2494214.png)
![3-chloro-N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2494215.png)
![N-(3-bromophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2494216.png)

![2-Thioxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2494220.png)

![N-[2-(2-methylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2494226.png)
![2-chloro-N-[(4-fluorophenyl)methyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2494227.png)

![N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2494231.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2494234.png)
![5-Bromothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2494235.png)
![8-(4-Methoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2494236.png)